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molecular formula C14H10BrClN2O2 B8467346 8-Bromo-5-chloro-imidazo[1,2-a]quinoline-2-carboxylic acid ethyl ester

8-Bromo-5-chloro-imidazo[1,2-a]quinoline-2-carboxylic acid ethyl ester

Cat. No. B8467346
M. Wt: 353.60 g/mol
InChI Key: HWHOHGXWZFLLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279912

Procedure details

1 g of 2-amino-7-bromo-4-chloroquinoline was suspended in 10 ml of dimethoxyethane and then a solution of 1 g of ethyl bromopyruvate and 300 mg of propylene oxide in 10 ml of dimethoxyethane was added. The mixture was stirred at room temperature for 2 days and 300 mg of ethyl bromopyruvate were then added. Stirring was continued for a further day and the precipitated quaternary salt was filtered off, washed with ether and then was suspended in 20 ml of ethanol. The mixture was heated at reflux for 2 hours and the solvent was removed under vacuum. The residue was partitioned between CHCl3 /Na2CO3 solution and the organic solution was dried over MgSO4 and the solvent was removed to leave a cream solid. This was purified by chromatography over silica with 5% methanol in chloroform as eluent and the product was crystallized from chloroform/ether to obtain pale cream needles of ethyl 8-bromo-5-chloroimidazo-[1,2-a]-quinoline-2-carboxylate melting at 206° to 207° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Br:13])=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:15][C:16](=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].C1OC1C>C(COC)OC>[Br:13][C:6]1[CH:5]=[C:4]2[C:9]([C:10]([Cl:12])=[CH:11][C:2]3[N:3]2[CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:1]=3)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC2=CC(=CC=C2C(=C1)Cl)Br
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
300 mg
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further day
FILTRATION
Type
FILTRATION
Details
the precipitated quaternary salt was filtered off
WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CHCl3 /Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a cream solid
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography over silica with 5% methanol in chloroform as eluent
CUSTOM
Type
CUSTOM
Details
the product was crystallized from chloroform/ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC=C2C(=CC=3N(C2=C1)C=C(N3)C(=O)OCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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